molecular formula C14H21N3O3S B2670441 Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-21-1

Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No. B2670441
CAS RN: 946236-21-1
M. Wt: 311.4
InChI Key: VJADDIZSEYMTJV-UHFFFAOYSA-N
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Description

“Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized through various methods. For instance, substituted benzo[d]thiazol-2-ylcarbamates were synthesized by coupling substituted 2-amino benzothiazoles with other compounds .

Scientific Research Applications

Antitumor and Antifilarial Activities

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound to the specified chemical, has shown potential as an antitumor and antifilarial agent. It inhibited the growth of L1210 leukemic cells with a notable IC50 value, indicating its cytotoxic activity primarily through mitotic blocking. This compound also demonstrated significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae in experimentally infected jirds, highlighting its dual potential in treating both cancer and filarial infections (Kumar et al., 1993).

Corrosion Inhibition

2-Amino-4-methyl-thiazole, closely related to the compound of interest, has been studied for its corrosion inhibition properties for mild steel in HCl solution. The research indicates that this compound significantly reduces corrosion, likely due to its strong adsorption on the steel surface, forming a protective barrier. This application is crucial in industrial settings to prolong the lifespan of metal structures and components (Yüce et al., 2014).

Antimicrobial and Antifungal Activities

Compounds containing thiazole and carbamate groups, similar to the chemical , have been synthesized and tested for antimicrobial and antifungal activities. These compounds have shown varying degrees of effectiveness against bacterial and fungal strains, indicating their potential use in developing new antibiotics and antifungal agents. The research points to the versatility of thiazole-carbamate structures in combating microbial infections (Koparir et al., 2011).

Molluscicidal Properties

Research into thiazolo[5,4-d]pyrimidines, compounds structurally related to Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, has uncovered their molluscicidal properties. These compounds have been effective against snails that are intermediate hosts of schistosomiasis, suggesting a potential role in controlling this parasitic disease by targeting its vectors (El-bayouki & Basyouni, 1988).

properties

IUPAC Name

methyl N-[4-[2-(cyclohexylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-20-14(19)17-13-16-11(9-21-13)7-12(18)15-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJADDIZSEYMTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

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